[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone
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Overview
Description
The compound “[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone” is a complex organic molecule characterized by its unique tricyclic structure and the presence of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone” involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by the introduction of the diazatricyclic moiety. The final step involves the attachment of the oxadiazole ring through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound “[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
The compound “[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[522
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development or as a biochemical probe.
Medicine: Due to its potential biological activity, the compound could be investigated for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of “[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone” include other tricyclic molecules with diazatricyclic cores and oxadiazole rings. Examples include:
Dichloroaniline derivatives: These compounds share a similar aromatic structure and can undergo similar chemical reactions.
Peptidomimetic compounds: These molecules mimic the structure of peptides and can interact with biological targets in a similar manner.
Uniqueness
The uniqueness of “[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone” lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties
Properties
IUPAC Name |
[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c1-10-16(23-27-22-10)19(26)25-9-15(12-6-13(20)8-14(21)7-12)18-17(25)11-2-4-24(18)5-3-11/h6-8,11,15,17-18H,2-5,9H2,1H3/t15-,17+,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYICTYOZSBOMJ-CGTJXYLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)N2CC(C3C2C4CCN3CC4)C5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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